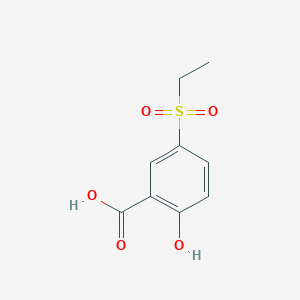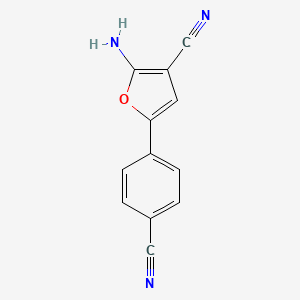
Sodium 4-cyano-2-methylbenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-cyano-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₆NNaO₂S. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its role in various chemical reactions, particularly in the synthesis of organosulfur compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 4-cyano-2-methylbenzene-1-sulfinate can be synthesized through several methods. One common approach involves the sulfonation of 4-cyano-2-methylbenzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-cyano-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or neutral conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzene derivatives.
Scientific Research Applications
Sodium 4-cyano-2-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: Researchers utilize it to study the effects of sulfonate groups on biological systems.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which sodium 4-cyano-2-methylbenzene-1-sulfinate exerts its effects involves its ability to participate in various chemical reactions The sulfonate group is highly reactive, allowing it to form strong bonds with other molecules
Comparison with Similar Compounds
Similar Compounds
- Sodium benzenesulfinate
- Sodium toluenesulfinate
- Sodium methanesulfinate
Uniqueness
Sodium 4-cyano-2-methylbenzene-1-sulfinate is unique due to the presence of both a cyano group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it more versatile in certain reactions compared to its analogs.
Properties
Molecular Formula |
C8H6NNaO2S |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
sodium;4-cyano-2-methylbenzenesulfinate |
InChI |
InChI=1S/C8H7NO2S.Na/c1-6-4-7(5-9)2-3-8(6)12(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
JMXVSYKZVKUSDT-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13175553.png)



![1-[1-(2-Aminoethyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13175575.png)
![3-[(Azetidin-1-yl)methyl]-4-bromoaniline](/img/structure/B13175581.png)





![4-{1-[(1H-pyrazol-4-yl)amino]ethyl}phenol hydrochloride](/img/structure/B13175631.png)
![7-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B13175635.png)
